4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Overview
Description
“4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde” is a chemical compound with the molecular formula C12H13ClO2 . It is a derivative of tetrahydropyran, which is a class of organic compounds known as diphenylethers .
Molecular Structure Analysis
The molecular structure of “4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde” includes a tetrahydropyran ring attached to a 2-chlorophenyl group and a carboxaldehyde group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde” include a molecular weight of 224.68 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Bioactivity Evaluation
A key focus in scientific research involving 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde derivatives is the synthesis and evaluation of their bioactive properties. For instance, studies have demonstrated the synthesis of tetracyclic pyrans with significant bioactivities, such as the inhibition of intestinal absorption of cholesterol and the inhibition of cholesteryl ester transfer protein (CETP) activity and leukemic cell viability. These findings highlight the compound's potential in medicinal chemistry, especially in the development of treatments for conditions related to cholesterol metabolism and cancer (Hua et al., 2004).
Chemical Synthesis and Reactivity
Research has also delved into the convenient synthesis of derivatives of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde, emphasizing the methodological advancements in organic synthesis. These studies not only explore novel synthetic pathways but also improve the efficiency and selectivity of reactions, contributing to the broader field of organic chemistry and drug design. The creation of Schiff bases and their antimicrobial activities from similar compounds indicates a wide application in developing new pharmaceuticals (Liu et al., 2008; Debnath et al., 2020).
Structural and Molecular Analysis
The crystal structure analysis of compounds related to 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde provides insights into their molecular geometry, intermolecular interactions, and potential binding mechanisms. Such studies are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in material science, pharmacology, and nanotechnology (Yang et al., 2009).
Antimicrobial and Antifungal Activities
Investigations into the antimicrobial and antifungal activities of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde derivatives highlight their potential as candidates for new antimicrobial agents. These studies are vital in the quest for novel treatments against resistant strains of bacteria and fungi, addressing the growing concern of antibiotic resistance (Okasha et al., 2022).
properties
IUPAC Name |
4-(2-chlorophenyl)oxane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLOMXOOPWPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654805 | |
Record name | 4-(2-Chlorophenyl)oxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde | |
CAS RN |
902836-47-9 | |
Record name | 4-(2-Chlorophenyl)oxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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